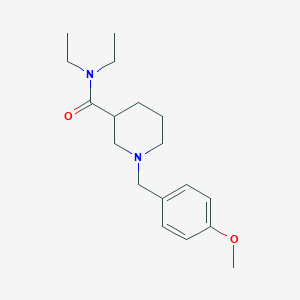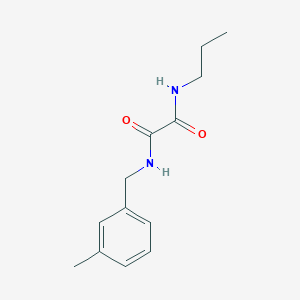![molecular formula C19H17FN2OS B4948422 4-(4-fluorophenyl)-9-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4948422.png)
4-(4-fluorophenyl)-9-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-fluorophenyl)-9-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione, also known as FMT, is a synthetic compound that belongs to the class of benzoquinazoline derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
The exact mechanism of action of 4-(4-fluorophenyl)-9-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione is not fully understood. However, studies have suggested that this compound exerts its therapeutic effects by targeting multiple pathways and proteins involved in various diseases. For instance, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cell survival. Additionally, this compound has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation by regulating the expression of various genes involved in these processes. This compound has also been shown to inhibit the migration and invasion of cancer cells by regulating the expression of genes involved in these processes. In macrophages and microglia, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines by regulating the activity of various signaling pathways. Additionally, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(4-fluorophenyl)-9-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione in lab experiments is its ability to target multiple pathways and proteins involved in various diseases. This makes this compound a potential candidate for the development of multi-targeted therapies for various diseases. Additionally, this compound has been shown to exhibit low toxicity in vitro and in vivo, which makes it a potential candidate for further development as a therapeutic agent. However, one of the main limitations of using this compound in lab experiments is its low solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 4-(4-fluorophenyl)-9-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione. One of the main directions is the development of more efficient synthesis methods for this compound that can improve the overall yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases. Furthermore, the development of more soluble forms of this compound and the optimization of its pharmacokinetic properties are also important areas of future research. Finally, the development of this compound-based multi-targeted therapies for various diseases is a promising direction for future research.
Méthodes De Synthèse
The synthesis of 4-(4-fluorophenyl)-9-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione involves several steps, including the condensation of 4-fluoroaniline with 2-methoxybenzaldehyde to form 4-(4-fluorophenyl)-2-methoxybenzaldehyde. This intermediate is then reacted with 2-aminobenzenethiol in the presence of a catalyst to produce this compound. The overall yield of this synthesis method is around 40%.
Applications De Recherche Scientifique
4-(4-fluorophenyl)-9-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines in macrophages and microglia. Additionally, this compound has been studied for its potential neuroprotective effects in various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
4-(4-fluorophenyl)-9-methoxy-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS/c1-23-14-8-4-11-5-9-15-17(12-2-6-13(20)7-3-12)21-19(24)22-18(15)16(11)10-14/h2-4,6-8,10,17H,5,9H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYKBLBLUMXGCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC3=C2NC(=S)NC3C4=CC=C(C=C4)F)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dimethyl-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4948359.png)
![N-(4-fluoro-2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4948372.png)
![2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-(2-pyridinylmethyl)acetamide](/img/structure/B4948382.png)

![1-({5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(cyclopropylmethyl)piperazine](/img/structure/B4948392.png)
![4-[4-(benzyloxy)-3-methoxybenzyl]-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B4948407.png)

![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(4-biphenylylmethyl)methanamine](/img/structure/B4948410.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-phenylpiperazine](/img/structure/B4948416.png)
![benzyl 2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B4948419.png)
![methyl 4-chloro-3-[(4-{[(4-methylphenyl)thio]methyl}benzoyl)amino]benzoate](/img/structure/B4948426.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B4948430.png)
![N-1,3-benzodioxol-5-yl-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B4948434.png)
